molecular formula C13H11IN2S B14653460 Thiourea, N-(3-iodophenyl)-N'-phenyl- CAS No. 53305-98-9

Thiourea, N-(3-iodophenyl)-N'-phenyl-

Cat. No.: B14653460
CAS No.: 53305-98-9
M. Wt: 354.21 g/mol
InChI Key: YIGJMIWIKGQIOP-UHFFFAOYSA-N
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Description

Thiourea, N-(3-iodophenyl)-N’-phenyl- is a chemical compound with the molecular formula C13H10IN2S It is a derivative of thiourea, where the hydrogen atoms are replaced by phenyl and 3-iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(3-iodophenyl)-N’-phenyl- typically involves the reaction of 3-iodoaniline with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Thiourea, N-(3-iodophenyl)-N’-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(3-iodophenyl)-N’-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiourea, N-(3-iodophenyl)-N’-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Thiourea, N-(3-iodophenyl)-N’-phenyl- exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In medicinal applications, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(3-iodophenyl)-N’-2-propenyl-
  • Thiourea, N-(3-iodophenyl)-N’-methyl-
  • Thiourea, N-(3-iodophenyl)-N’-ethyl-

Uniqueness

Thiourea, N-(3-iodophenyl)-N’-phenyl- is unique due to the presence of both phenyl and 3-iodophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

53305-98-9

Molecular Formula

C13H11IN2S

Molecular Weight

354.21 g/mol

IUPAC Name

1-(3-iodophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H11IN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)

InChI Key

YIGJMIWIKGQIOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)I

Origin of Product

United States

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